molecular formula C8H7Cl2IO B14760198 1,4-Dichloro-2-ethoxy-5-iodobenzene

1,4-Dichloro-2-ethoxy-5-iodobenzene

Cat. No.: B14760198
M. Wt: 316.95 g/mol
InChI Key: NJMOLUHCJOXOFF-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-ethoxy-5-iodobenzene: is an organic compound with the molecular formula C8H7Cl2IO and a molecular weight of 316.95 g/mol It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-ethoxy-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring.

Industrial Production Methods: Industrial production methods for this compound typically involve the use of low-carbon-chain fatty acids as solvents and diazotization reactions. For example, 1,3-dichloro-5-ethoxy-2-iodobenzene can be prepared by diazotizing sodium nitrite dissolved in sulfuric acid, followed by the addition of potassium iodide solution .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-2-ethoxy-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation, while the iodine substituent can be reduced under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield corresponding aldehydes or carboxylic acids, while reduction of the iodine substituent can produce deiodinated derivatives.

Scientific Research Applications

1,4-Dichloro-2-ethoxy-5-iodobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-ethoxy-5-iodobenzene exerts its effects involves electrophilic aromatic substitution reactions. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1,4-Dichloro-2-ethoxy-5-iodobenzene is unique due to the presence of both chlorine and iodine substituents along with an ethoxy group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7Cl2IO

Molecular Weight

316.95 g/mol

IUPAC Name

1,4-dichloro-2-ethoxy-5-iodobenzene

InChI

InChI=1S/C8H7Cl2IO/c1-2-12-8-4-5(9)7(11)3-6(8)10/h3-4H,2H2,1H3

InChI Key

NJMOLUHCJOXOFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)I)Cl

Origin of Product

United States

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